Cas no 844903-60-2 (Carbamic chloride, (2-bromoethyl)-)

Carbamic chloride, (2-bromoethyl)- structure
844903-60-2 structure
Product name:Carbamic chloride, (2-bromoethyl)-
CAS No:844903-60-2
MF:C3H5BrClNO
Molecular Weight:186.434899091721
CID:1823532
PubChem ID:54552927

Carbamic chloride, (2-bromoethyl)- Properties

Names and Identifiers

    • Carbamic chloride, (2-bromoethyl)-
    • 844903-60-2
    • N-(2-bromoethyl)carbamoyl chloride
    • EN300-781701
    • SCHEMBL2881492
    • (2-bromoethyl)carbamic chloride
    • (2-bromoethyl)carbamicchloride
    • Inchi: InChI=1S/C3H5BrClNO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7)
    • InChIKey: ZLEDACQYYFTNFO-UHFFFAOYSA-N
    • SMILES: C(CBr)NC(=O)Cl

Computed Properties

  • 精确分子量: 184.92430g/mol
  • 同位素质量: 184.92430g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 1
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 可旋转化学键数量: 2
  • 复杂度: 68
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • XLogP3: 1.4
  • 拓扑分子极性表面积: 29.1Ų

Carbamic chloride, (2-bromoethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-781701-5.0g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
5.0g
$6545.0 2025-02-22
Enamine
EN300-781701-1.0g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
1.0g
$2257.0 2025-02-22
Enamine
EN300-781701-0.05g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.05g
$600.0 2025-02-22
Enamine
EN300-781701-10.0g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
10.0g
$9704.0 2025-02-22
Enamine
EN300-781701-0.1g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.1g
$783.0 2025-02-22
Enamine
EN300-781701-0.25g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.25g
$1118.0 2025-02-22
Enamine
EN300-781701-2.5g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
2.5g
$4424.0 2025-02-22
Enamine
EN300-781701-0.5g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.5g
$1760.0 2025-02-22

Carbamic chloride, (2-bromoethyl)- Literature

Additional information on Carbamic chloride, (2-bromoethyl)-

Carbamic chloride, (2-bromoethyl)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Carbamic chloride, (2-bromoethyl)-, with the CAS number 844903-60-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Understanding its molecular structure, reactivity, and potential applications is crucial for researchers aiming to leverage its capabilities in drug development and material science.

The molecular formula of Carbamic chloride, (2-bromoethyl)- is C₃H₆BrNO₂. Its structure consists of a carbamic chloride functional group attached to a 2-bromoethyl moiety. This bifunctional nature allows for diverse chemical transformations, making it a versatile building block in organic synthesis. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures.

In recent years, Carbamic chloride, (2-bromoethyl)- has been explored in the development of novel therapeutic agents. Its ability to undergo nucleophilic substitution reactions makes it an excellent precursor for synthesizing carboxylic acid derivatives, amides, and esters. These derivatives are fundamental components in many pharmaceuticals, including protease inhibitors and kinase inhibitors. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in cancer pathways. The bromine atom can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups that can fine-tune the pharmacological properties of the final product.

The compound's utility extends beyond drug synthesis into the realm of materials science. Its reactivity with metal catalysts has been exploited to create polymers with tailored properties. These polymers find applications in coatings, adhesives, and even as components in electronic devices. The ability to incorporate bulky substituents through its reactive sites allows for the design of materials with specific mechanical and thermal characteristics. This has led to innovative solutions in industries requiring high-performance materials.

Recent studies have also highlighted the role of Carbamic chloride, (2-bromoethyl)- in synthetic methodologies that promote green chemistry principles. Researchers have developed protocols that minimize waste and hazardous byproducts by employing this compound as a key intermediate. Such efforts align with the growing emphasis on sustainable practices in chemical synthesis. The compound's compatibility with catalytic systems that operate under mild conditions further underscores its environmental benefits.

The pharmacological potential of derivatives derived from Carbamic chloride, (2-bromoethyl)- continues to be an area of active investigation. Researchers are exploring its use in designing molecules that interact with biological targets with high specificity. This includes efforts to develop antiviral agents where the structural features of this compound contribute to enhanced binding affinity and reduced side effects. The versatility of its reactivity allows for rapid screening and optimization processes, accelerating the discovery pipeline for new therapeutics.

In conclusion, Carbamic chloride, (2-bromoethyl)-, identified by CAS number 844903-60-2, represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and materials science. Its unique structural attributes and reactivity profile make it an indispensable tool for researchers seeking to develop innovative solutions across multiple disciplines. As scientific understanding progresses, the applications of this compound are expected to expand further, driving new breakthroughs in both academic research and industrial applications.

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk